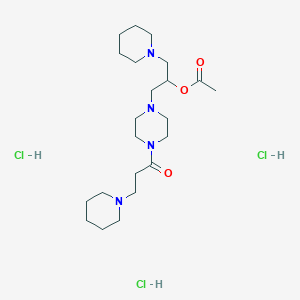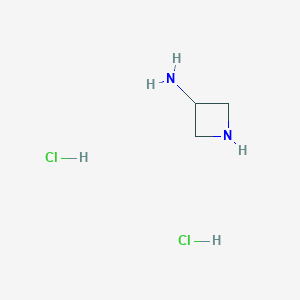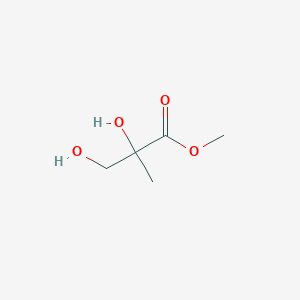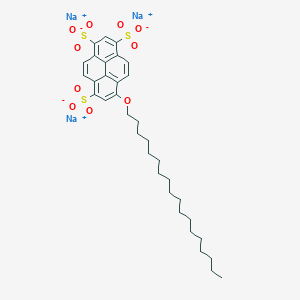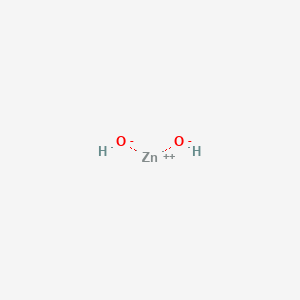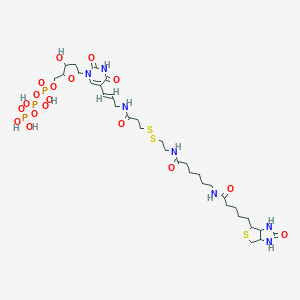
Biotin-19-SS-dutp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bio-19-SS-dutp is a biotinylated nucleotide analog containing a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring. This compound is an efficient substrate for Escherichia coli DNA polymerase I and supports DNA synthesis in standard nick-translation reactions . Bio-19-SS-dutp is particularly useful in the recovery of protein-DNA complexes from avidin affinity columns under non-denaturing conditions .
Méthodes De Préparation
Bio-19-SS-dutp is synthesized and purified by a modification of established procedures. The synthesis involves the incorporation of a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring . The synthetic route typically includes the following steps:
Preparation of the Biotinylated Nucleotide: The biotinylated nucleotide is synthesized by attaching biotin to the nucleotide through a disulfide bond.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Bio-19-SS-dutp undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Bio-19-SS-dutp has a wide range of scientific research applications, including:
Mécanisme D'action
Bio-19-SS-dutp exerts its effects through the following mechanisms:
DNA Synthesis: Acts as a substrate for DNA polymerase I, supporting DNA synthesis in nick-translation reactions.
Protein-DNA Complex Recovery: The disulfide bond in Bio-19-SS-dutp allows for the reversible binding of biotinylated DNA to avidin affinity columns, facilitating the recovery of intact protein-DNA complexes under non-denaturing conditions.
Comparaison Avec Des Composés Similaires
Bio-19-SS-dutp is unique compared to other biotinylated nucleotide analogs due to its chemically cleavable disulfide bond. Similar compounds include:
Bio-4-dutp: Another biotinylated nucleotide analog with a different linker structure.
Bio-11-dutp: Similar to Bio-19-SS-dutp but with a different linker length and structure.
Bio-19-SS-dutp’s unique disulfide bond allows for the reversible binding and recovery of biotinylated DNA, making it particularly useful in applications requiring the isolation of specific protein-DNA complexes .
Propriétés
Numéro CAS |
104142-46-3 |
|---|---|
Formule moléculaire |
C33H54N7O18P3S3 |
Poids moléculaire |
1025.9 g/mol |
Nom IUPAC |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
Clé InChI |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérique |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


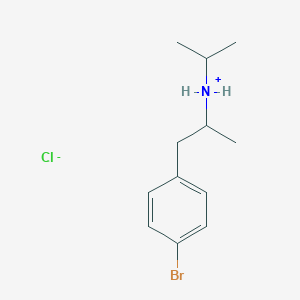
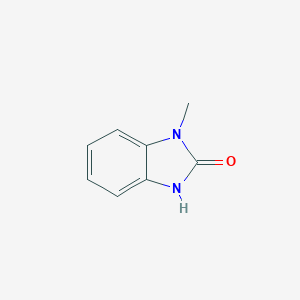
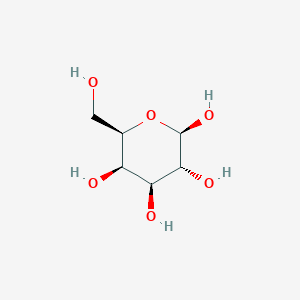
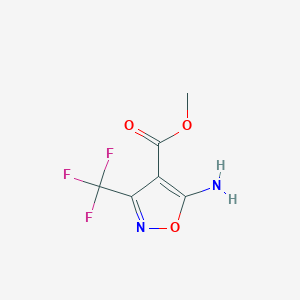
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)
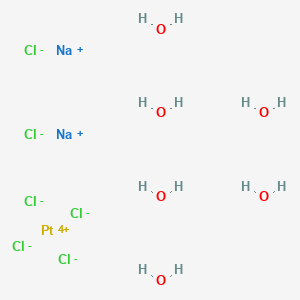
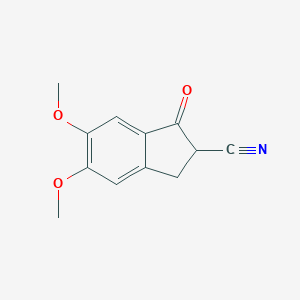
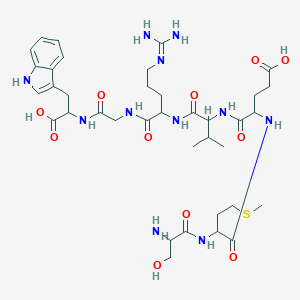
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
